molecular formula C20H14ClNO2 B8566431 4-(2-Phenylbenzoylamino)-benzoylchloride CAS No. 180340-05-0

4-(2-Phenylbenzoylamino)-benzoylchloride

Cat. No.: B8566431
CAS No.: 180340-05-0
M. Wt: 335.8 g/mol
InChI Key: PAKGPZHOIVVKMH-UHFFFAOYSA-N
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Description

4-(2-Phenylbenzoylamino)-benzoylchloride is a benzoyl chloride derivative featuring a 2-phenylbenzoylamino substituent at the 4-position of the benzene ring. This structure combines an aromatic benzoyl group with an amide linkage, making it a reactive intermediate in organic synthesis, particularly in the preparation of urea derivatives, anticancer agents, and specialty polymers. The presence of both electron-withdrawing (chloride) and electron-donating (amide) groups influences its reactivity and stability, necessitating careful handling under inert conditions .

Properties

CAS No.

180340-05-0

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

4-[(2-phenylbenzoyl)amino]benzoyl chloride

InChI

InChI=1S/C20H14ClNO2/c21-19(23)15-10-12-16(13-11-15)22-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,22,24)

InChI Key

PAKGPZHOIVVKMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Properties of Benzoyl Chloride Derivatives

Compound Name CAS Number Substituent Molecular Formula Reactivity (Relative) Stability (Moisture) Key Applications
4-(2-Phenylbenzoylamino)-benzoylchloride - 2-Phenylbenzoylamino C₂₀H₁₅ClN₂O₂ High Moderate Anticancer agents, urea synthesis
4-Chloromethylbenzoyl chloride 7311-64-0 Chloromethyl C₈H₆Cl₂O High High Alkylation reactions
4-Dimethylaminobenzoyl chloride 4755-50-4 Dimethylamino C₉H₁₀ClNO Low Low Dye intermediates
4-Acetamidobenzoyl chloride 16331-48-9 Acetamido C₉H₈ClNO₂ Moderate Moderate Hydrophilic polymers
4-Trifluoromethylbenzoylchloride - Trifluoromethyl C₈H₄ClF₃O Very High High Fluorinated polymers

Research Findings and Trends

  • Yield Optimization : Para-substituted benzoyl chlorides consistently outperform meta- or ortho-substituted analogs in coupling reactions due to favorable electronic and steric profiles .
  • Green Chemistry : Recent studies focus on replacing traditional solvents (e.g., DCM) with ionic liquids for benzoyl chloride reactions, improving safety and reducing environmental impact .

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